molecular formula C25H49BrO2 B14367845 2-[(20-Bromoicosyl)oxy]oxane CAS No. 92002-47-6

2-[(20-Bromoicosyl)oxy]oxane

Cat. No.: B14367845
CAS No.: 92002-47-6
M. Wt: 461.6 g/mol
InChI Key: VFXREZSPMISCOD-UHFFFAOYSA-N
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Description

2-[(20-Bromoicosyl)oxy]oxane is an organic compound characterized by a long alkyl chain with a bromine atom at the 20th position and an oxane (tetrahydropyran) ring. This compound is of interest due to its unique structure, which combines the properties of a brominated alkane and an ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(20-Bromoicosyl)oxy]oxane typically involves the reaction of 20-bromoicosanol with tetrahydropyran under acidic conditions. The reaction proceeds via the formation of a tetrahydropyranyl ether, which is a common protecting group for alcohols in organic synthesis . The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions would enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(20-Bromoicosyl)oxy]oxane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The ether linkage can be oxidized under strong oxidative conditions, leading to the formation of carbonyl compounds.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 20-hydroxyicosyl oxane or 20-aminoicosyl oxane.

    Oxidation: Formation of icosanoic acid derivatives.

    Reduction: Formation of icosyl oxane.

Scientific Research Applications

2-[(20-Bromoicosyl)oxy]oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(20-Bromoicosyl)oxy]oxane is largely dependent on its chemical reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the oxane ring can act as a protecting group for alcohols, preventing unwanted reactions during multi-step syntheses. The long alkyl chain provides hydrophobic interactions, making it useful in the formation of micelles and other amphiphilic structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a long alkyl chain with a bromine atom and an oxane ring. This structure imparts both hydrophobic and reactive properties, making it versatile for various applications in organic synthesis, material science, and drug delivery.

Properties

CAS No.

92002-47-6

Molecular Formula

C25H49BrO2

Molecular Weight

461.6 g/mol

IUPAC Name

2-(20-bromoicosoxy)oxane

InChI

InChI=1S/C25H49BrO2/c26-22-18-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-19-23-27-25-21-17-20-24-28-25/h25H,1-24H2

InChI Key

VFXREZSPMISCOD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCCCCCCCCCCCBr

Origin of Product

United States

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